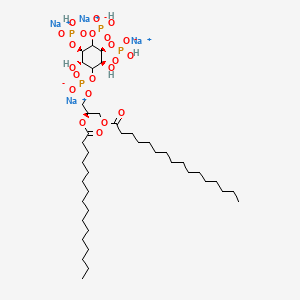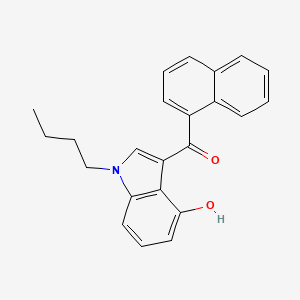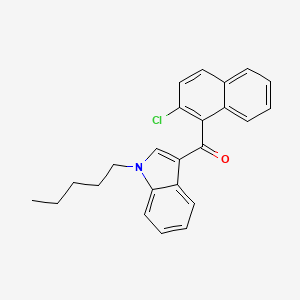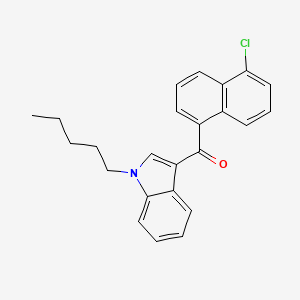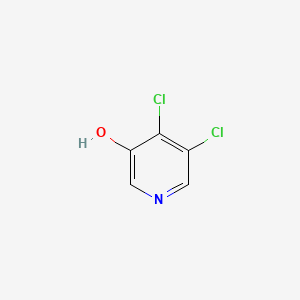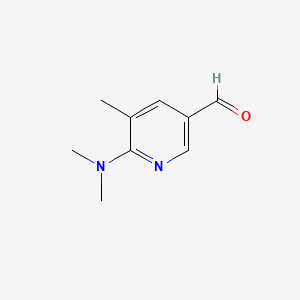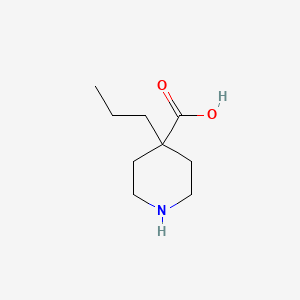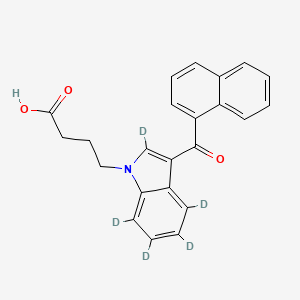
JWH-073 (Indole-d5) Butanoic Acid
Übersicht
Beschreibung
JWH-073 (Indole-d5) Butanoic Acid is a labelled version of JWH-073 Butanoic Acid . It is a urinary metabolite of JWH-073, which is a synthetic cannabinoid . This compound acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors .
Synthesis Analysis
JWH-073 N-butanoic acid metabolite is expected to be a urinary metabolite of JWH-073, characterized by carboxylation of the N-alkyl chain . This is based on the metabolism of the closely-related compounds JWH-015 and JWH-018 .Molecular Structure Analysis
The empirical formula of JWH-073 (Indole-d5) Butanoic Acid is C23H19NO3 . Its molecular weight is 357.40 . The SMILES string representation of its structure isO=C(C1=CC=CC2=C1C=CC=C2)C3=CN(CCCC(O)=O)C4=C3C=CC=C4 . Physical And Chemical Properties Analysis
JWH-073 (Indole-d5) Butanoic Acid is a liquid at room temperature . It is typically supplied as a 100 μg/mL solution in methanol . The compound should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Detection in Athletes : JWH-073 metabolites have been detected in urine samples of athletes. Metabolites of JWH-018 and JWH-073, including JWH-073-N-butanoic acid, were identified, suggesting the need for monitoring these compounds in anti-doping programs (Heltsley et al., 2012).
Purity Analysis : The recreational use of synthetic cannabinoids, including JWH-073, has led to studies analyzing their purity. Results indicated comparable purity of JWH-073 to validated standards, important for understanding adverse events following consumption (Ginsburg et al., 2012).
Sensor Development : A novel quartz crystal microbalance sensor was developed for sensitive detection of synthetic cannabinoids, including JWH-073 and its butanoic acid variant. This indicates its application in detection technologies (Battal et al., 2018).
Metabolic Characterization : Studies have characterized the in vitro metabolites of JWH-073 to aid in the discovery of synthetic cannabinoid abusers. Identification of principal metabolites assists in forensic analysis (Gambaro et al., 2014).
Quantitative Measurement in Urine : The quantification of JWH-073 metabolites in human urine is crucial for clinical validation of assays used to detect aminoalkylindole metabolites (Moran et al., 2011).
Urease Inhibition Study : JWH-073 derivative, 4-(1H-indol-3-yl)butanoic acid, was investigated for its inhibitory potential against the urease enzyme. This indicates potential therapeutic applications (Nazir et al., 2018).
Identification in Products : JWH-073 and its derivatives have been identified in various "herbal high" products, assisting in regulation and understanding of these substances (Valoti et al., 2012).
Drug-Drug Interactions : Research on the interactions between JWH-018 and JWH-073 provides insights into their combined effects, which could inform therapeutic applications of cannabinoids (The Journal of Pharmacology and Experimental Therapeutics, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYKVLRMJAKGU-SSSCKAOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(=O)O)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016342 | |
| Record name | JWH-073 (Indole-d5) Butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 N-butanoic acid metabolite-d5 | |
CAS RN |
1320363-50-5 | |
| Record name | JWH-073 (Indole-d5) Butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



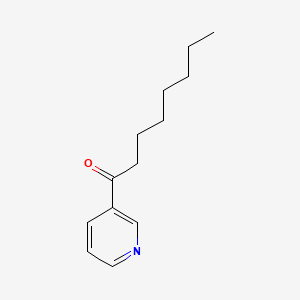
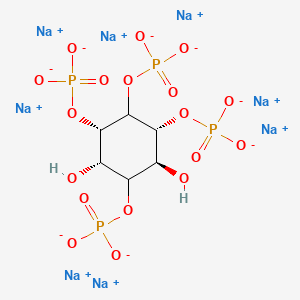
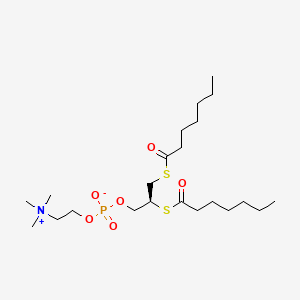
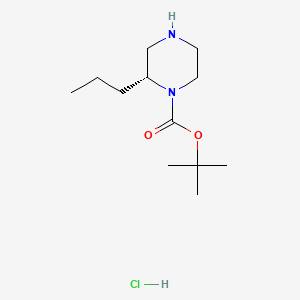
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
